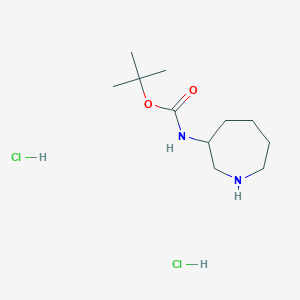
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylthio group, and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, methyl iodide, and pyrimidine derivatives.
Formation of Intermediates: The thiophene ring is functionalized with a methyl group and a methylthio group through a series of reactions involving halogenation and nucleophilic substitution.
Cyclization: The functionalized thiophene is then subjected to cyclization reactions with pyrimidine derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Pyrimidines: Formed through substitution reactions.
Scientific Research Applications
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-methylthiophene: A related compound with a similar thiophene structure.
4-Methyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid: Another pyrimidine derivative with a thiophene ring.
Uniqueness
4-Methyl-2-(methylthio)-6-(thiophen-2-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with both methylthio and thiophen-2-yl groups makes it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-8(9-4-3-5-14-9)12-10(11-7)13-2/h3-6H,1-2H3 |
InChI Key |
DWPKJEXPMMWOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)



![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)





![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)


